{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine
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Description
The compound contains several functional groups including an isopropyl group, an oxadiazole ring, a triazolo ring, and a pyridin ring. These groups are common in many pharmaceutical compounds and could potentially interact with various biological targets .
Molecular Structure Analysis
The structure of the compound could potentially involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and an NH2 group .Scientific Research Applications
Synthesis and Characterization
The study by El‐Sayed et al. (2008) delves into the synthesis and characterization of new N- and S-substituted 1,3,4-oxadiazole derivatives, highlighting the formation of compounds like 5-pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione through the cyclization process. The research extends to the creation of new bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, with a focus on the structural elucidation using spectral and analytical data like IR, Mass, and 1H NMR spectra El‐Sayed et al., 2008.
Heterocyclic Compounds with Biological Properties
Karpina et al. (2019) developed a novel method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This synthesis process began with commercially available chloropyridine-carboxylic acids and progressed through a series of reactions, including hydrazinolysis, ester formation, and hydrolysis. The resulting compounds, characterized using 1H NMR spectroscopy, showed potential biological activities, underscoring the versatility of these heterocyclic structures in pharmaceutical development Karpina et al., 2019.
Antimicrobial Activity Studies
Bayrak et al. (2009) focused on synthesizing new 1,2,4-triazole compounds starting from isonicotinic acid hydrazide. The resultant compounds underwent various reactions, leading to the creation of structures like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. These synthesized compounds were subjected to antimicrobial activity screening, revealing a range of activities against different microorganisms Bayrak et al., 2009.
Anticancer Evaluation
Abdo and Kamel (2015) synthesized a series of compounds, including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and Mannich bases, from hydrazinecarbothioamide derivatives. These compounds underwent in vitro anticancer activity screening against various human cancer cell lines. Notably, certain Mannich bases exhibited significant cytotoxicity, highlighting the therapeutic potential of these heterocyclic compounds Abdo & Kamel, 2015.
Properties
IUPAC Name |
[7-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c1-7(2)11-14-12(19-17-11)8-3-4-18-9(5-8)15-16-10(18)6-13/h3-5,7H,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGSOOVNWGJUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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